![molecular formula C18H19Cl2N3 B5530634 4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-piperazinamine](/img/structure/B5530634.png)
4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-piperazinamine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the formation of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and alkylene diacyl-di-(1-methyl piperazide) hydrochlorides through reactions involving 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates or dibasic acid chlorides (Tung, 1957). Another approach includes the microwave-assisted synthesis of related structures using nucleophilic aromatic substitution reactions (Williams et al., 2010).
Molecular Structure Analysis
Crystallographic studies and structural analysis are essential for understanding the molecular geometry and potential interaction sites of such compounds. For instance, the crystal structure and antibacterial activity of N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine have been investigated, highlighting the importance of hydrogen bonding and π-π stacking interactions in determining the molecular assembly and properties (Xu et al., 2012).
Chemical Reactions and Properties
Chemical reactivity and the functional group transformations of such piperazine derivatives are critical for their application in medicinal chemistry. The reactivity can be influenced by substituents on the piperazine ring, as seen in the synthesis of various derivatives and their evaluation for biological activities (Romagnoli et al., 2008).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure significantly impact the compound's utility in drug formulation and development. Studies on related compounds, such as those involving organic crystal engineering, provide insights into how molecular modifications affect these properties (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are crucial for the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the modification of piperazine derivatives has been shown to influence their binding affinity and selectivity towards biological targets (Perrone et al., 2000).
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3/c19-17-5-1-15(2-6-17)13-21-23-11-9-22(10-12-23)14-16-3-7-18(20)8-4-16/h1-8,13H,9-12,14H2/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOTVJZGPUWLJS-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)-N-(4-chlorobenzylidene)-1-piperazinamine |
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